Methyl 2-[(2-thienylcarbonyl)amino]thiophene-3-carboxylate
Overview
Description
“Methyl 2-[(2-thienylcarbonyl)amino]thiophene-3-carboxylate” is a chemical compound with the molecular formula C11H9NO3S2 . It’s a part of the thiophene family, which are essential heterocyclic compounds that show a variety of properties and applications .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “Methyl 2-[(2-thienylcarbonyl)amino]thiophene-3-carboxylate” consists of a thiophene ring attached to a carbonyl group and an amino group . The molecular weight of this compound is 267.324 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 2-[(2-thienylcarbonyl)amino]thiophene-3-carboxylate” include a molecular weight of 321.4 g/mol, XLogP3-AA of 4.4, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 5, Rotatable Bond Count of 4, Exact Mass of 321.04933569 g/mol, Monoisotopic Mass of 321.04933569 g/mol, and Topological Polar Surface Area of 112 Ų .Scientific Research Applications
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Medicinal Chemistry
- Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- Methods of application or experimental procedures: The synthesis of thiophene derivatives is typically achieved through heterocyclization of various substrates .
- Outcomes: Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
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Industrial Chemistry and Material Science
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Organic Semiconductors
- Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
- Methods of application or experimental procedures: Thiophene derivatives are often used in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
- Outcomes: The use of thiophene derivatives in these applications can lead to improved performance of these devices .
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Synthesis of 4-nitro and 4-aminothienyl ureas
- Field: Organic Chemistry
- Summary: Methyl 3-aminothiophene-2-carboxylate is used in the synthesis of 4-nitro and 4-aminothienyl ureas .
- Methods: The specific methods of synthesis would depend on the specific reaction conditions and reagents used .
- Outcomes: The synthesis of these compounds could have various applications in chemical and pharmaceutical industries .
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Total synthesis of quinazolinocarboline alkaloids
- Field: Medicinal Chemistry
- Summary: Methyl 3-aminothiophene-2-carboxylate is used in the total synthesis of quinazolinocarboline alkaloids .
- Methods: The specific methods of synthesis would depend on the specific reaction conditions and reagents used .
- Outcomes: Quinazolinocarboline alkaloids have been studied for their potential medicinal properties .
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Preparation of thienopyrimidinone analogs
- Field: Medicinal Chemistry
- Summary: Methyl 3-aminothiophene-2-carboxylate is used in the preparation of thienopyrimidinone analogs .
- Methods: The specific methods of synthesis would depend on the specific reaction conditions and reagents used .
- Outcomes: Thienopyrimidinone analogs could have various applications in medicinal chemistry .
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Synthesis of 4-nitro and 4-aminothienyl ureas
- Field: Organic Chemistry
- Summary: Methyl 3-aminothiophene-2-carboxylate is used in the synthesis of 4-nitro and 4-aminothienyl ureas .
- Methods: The specific methods of synthesis would depend on the specific reaction conditions and reagents used .
- Outcomes: The synthesis of these compounds could have various applications in chemical and pharmaceutical industries .
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Total synthesis of quinazolinocarboline alkaloids
- Field: Medicinal Chemistry
- Summary: Methyl 3-aminothiophene-2-carboxylate is used in the total synthesis of quinazolinocarboline alkaloids .
- Methods: The specific methods of synthesis would depend on the specific reaction conditions and reagents used .
- Outcomes: Quinazolinocarboline alkaloids have been studied for their potential medicinal properties .
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Preparation of thienopyrimidinone analogs
- Field: Medicinal Chemistry
- Summary: Methyl 3-aminothiophene-2-carboxylate is used in the preparation of thienopyrimidinone analogs .
- Methods: The specific methods of synthesis would depend on the specific reaction conditions and reagents used .
- Outcomes: Thienopyrimidinone analogs could have various applications in medicinal chemistry .
Future Directions
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects. Therefore, the future directions of “Methyl 2-[(2-thienylcarbonyl)amino]thiophene-3-carboxylate” could involve further exploration of its potential biological activities and applications in medicinal chemistry.
properties
IUPAC Name |
methyl 2-(thiophene-2-carbonylamino)thiophene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S2/c1-15-11(14)7-4-6-17-10(7)12-9(13)8-3-2-5-16-8/h2-6H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRUHGJVMLXFNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384581 | |
Record name | Methyl 2-[(thiophene-2-carbonyl)amino]thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(2-thienylcarbonyl)amino]thiophene-3-carboxylate | |
CAS RN |
271778-23-5 | |
Record name | Methyl 2-[(thiophene-2-carbonyl)amino]thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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